molecular formula C12H10O2 B11927552 1,4-Bis(2-formylethenyl)benzene CAS No. 3049-37-4

1,4-Bis(2-formylethenyl)benzene

Cat. No.: B11927552
CAS No.: 3049-37-4
M. Wt: 186.21 g/mol
InChI Key: QUHMSZGYDGEQFX-UHFFFAOYSA-N
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Description

1,4-Bis(2-formylethenyl)benzene is an organic compound with a structure consisting of a benzene ring substituted with two formylethenyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-formylethenyl)benzene can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions typically involve the use of phosphonium ylides or phosphonate esters, respectively, to form the desired double bonds in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for high yield and purity. The choice of solvents, bases, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-formylethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Concentrated nitric acid for nitration, or bromine in the presence of a catalyst for bromination.

Major Products

    Oxidation: 1,4-Bis(2-carboxyethenyl)benzene.

    Reduction: 1,4-Bis(2-ethylethenyl)benzene.

    Substitution: 1,4-Bis(2-formylethenyl)-2-nitrobenzene or 1,4-Bis(2-formylethenyl)-2-bromobenzene.

Scientific Research Applications

1,4-Bis(2-formylethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,4-Bis(2-formylethenyl)benzene depends on its specific application. In organic electronics, its conjugated double bonds facilitate electron transport, making it useful in devices like OLEDs and OPVs. In biological applications, its formyl groups can interact with specific biomolecules, potentially leading to the formation of covalent bonds or other interactions that modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups instead of formylethenyl groups.

    1,4-Bis(2-carboxyethenyl)benzene: Oxidized form of 1,4-Bis(2-formylethenyl)benzene.

    1,4-Bis(2-ethylethenyl)benzene: Reduced form of this compound.

Uniqueness

This compound is unique due to its formyl groups, which provide reactive sites for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in materials science and medicinal chemistry.

Properties

IUPAC Name

3-[4-(3-oxoprop-1-enyl)phenyl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHMSZGYDGEQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710033
Record name 3,3'-(1,4-Phenylene)di(prop-2-enal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3049-37-4
Record name 3,3'-(1,4-Phenylene)di(prop-2-enal)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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